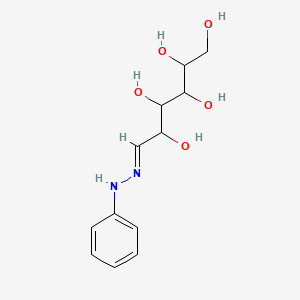

D-Mannose phenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La D-Manosa fenilhidrazona es un derivado de la D-manosa, un azúcar simple que es un epímero de la glucosa. Este compuesto se forma por la reacción de la D-manosa con fenilhidrazina, lo que da como resultado la formación de un enlace hidrazona.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la D-Manosa fenilhidrazona implica la reacción de la D-manosa con fenilhidrazina en condiciones suaves. Normalmente, la D-manosa se disuelve en agua, y se añade a la solución una cantidad equimolar de fenilhidrazina. La mezcla de reacción se calienta suavemente para facilitar la formación del enlace hidrazona. El producto, D-Manosa fenilhidrazona, precipita fuera de la solución y se puede recoger por filtración .

Métodos de producción industrial

Si bien la preparación en laboratorio de la D-Manosa fenilhidrazona es sencilla, los métodos de producción industrial pueden implicar técnicas más sofisticadas para asegurar la pureza y el rendimiento. Estos métodos a menudo incluyen el uso de reactores automatizados, control preciso de la temperatura y pasos de purificación como la recristalización o la cromatografía para obtener D-Manosa fenilhidrazona de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La D-Manosa fenilhidrazona sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar las osazonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la hidrazona de nuevo al azúcar original y la fenilhidrazina.

Sustitución: El grupo fenilhidrazona se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen osazonas, azúcares reducidos e hidrazonas sustituidas. La formación de cada producto depende de los reactivos y las condiciones específicas utilizadas en la reacción .

Aplicaciones Científicas De Investigación

La D-Manosa fenilhidrazona tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la química de los carbohidratos para estudiar la estereoquímica y la reactividad de los azúcares.

Biología: El compuesto se utiliza en ensayos bioquímicos para detectar y cuantificar los azúcares reductores.

Medicina: Los derivados de la D-Manosa fenilhidrazona se investigan por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y antimicrobianas.

Industria: Se utiliza en la síntesis de diversos productos químicos finos y farmacéuticos

Mecanismo De Acción

El mecanismo de acción de la D-Manosa fenilhidrazona implica la formación de un enlace hidrazona estable entre el grupo carbonilo de la D-manosa y el grupo amino de la fenilhidrazina. Este enlace estabiliza la molécula de azúcar y evita que sufra reacciones adicionales. Los objetivos moleculares y las vías implicadas en su actividad biológica todavía están bajo investigación, pero se cree que interactúa con enzimas y receptores específicos en los sistemas biológicos .

Comparación Con Compuestos Similares

La D-Manosa fenilhidrazona es similar a otras fenilhidrazonas de azúcar, como la D-glucosa fenilhidrazona y la D-fructosa fenilhidrazona. Es única en su reactividad y aplicaciones específicas:

D-Glucosa fenilhidrazona: Similar en estructura, pero difiere en la posición de los grupos hidroxilo.

D-Fructosa fenilhidrazona: Formada a partir de un azúcar cetosa, lo que lleva a una reactividad y propiedades diferentes

Conclusión

La D-Manosa fenilhidrazona es un compuesto versátil con aplicaciones significativas en varios campos científicos. Sus propiedades químicas únicas y su reactividad la convierten en una herramienta valiosa en la investigación y la industria.

Propiedades

Número CAS |

6147-14-4 |

|---|---|

Fórmula molecular |

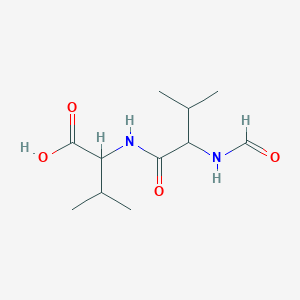

C12H18N2O5 |

Peso molecular |

270.28 g/mol |

Nombre IUPAC |

(6E)-6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2/b13-6+ |

Clave InChI |

MAKRUZFBMOBWLJ-AWNIVKPZSA-N |

SMILES isomérico |

C1=CC=C(C=C1)N/N=C/C(C(C(C(CO)O)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)

![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)